1-Bromo-5-chloro-4-fluoro-2-methoxybenzene
CAS No.: 949892-08-4
Cat. No.: VC3379924
Molecular Formula: C7H5BrClFO
Molecular Weight: 239.47 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 949892-08-4 |
|---|---|
| Molecular Formula | C7H5BrClFO |
| Molecular Weight | 239.47 g/mol |
| IUPAC Name | 1-bromo-5-chloro-4-fluoro-2-methoxybenzene |
| Standard InChI | InChI=1S/C7H5BrClFO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,1H3 |
| Standard InChI Key | NVSMLSKXNOHPFW-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1Br)Cl)F |
| Canonical SMILES | COC1=CC(=C(C=C1Br)Cl)F |
Introduction
1-Bromo-5-chloro-4-fluoro-2-methoxybenzene is a halogenated aromatic compound featuring a benzene ring with bromine, chlorine, fluorine, and methoxy substituents. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique properties and potential applications.
Chemical Reactivity
1-Bromo-5-chloro-4-fluoro-2-methoxybenzene can undergo various chemical reactions typical for halogenated aromatic compounds. Nucleophilic substitution reactions are common, where strong nucleophiles like sodium hydroxide can displace bromine or chlorine under basic conditions.
Synthesis Methods
The synthesis of 1-bromo-5-chloro-4-fluoro-2-methoxybenzene typically involves multiple steps. One effective method starts with 2-methoxy-4-fluorophenol, followed by bromination using bromine in the presence of a catalyst. Subsequent chlorination is executed under controlled conditions to ensure selectivity for the desired position on the benzene ring.
Data Table: Comparison with Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Unique Features |
|---|---|---|---|
| 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene | C₇H₅BrClFO | 239.47 | Methoxy group, three halogens |
| 1-Bromo-4-chloro-2-fluoro-5-methoxybenzene | C₇H₅BrClFO | 239.47 | Different halogen arrangement |
| 1-Bromo-5-chloro-2-fluoro-4-(methoxymethoxy)benzene | C₈H₇BrClF | 239.47 | Methoxymethoxy group instead of methoxy |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume